XGTPJIBZUWTHLC-HCUTXMHJSA-N
Description
The compound identified by the InChIKey XGTPJIBZUWTHLC-HCUTXMHJSA-N is a stereochemically defined organic molecule, likely featuring a heterocyclic core with substituents such as methyl, ethyl, or chlorine groups. Such compounds are frequently studied in pharmaceutical and materials science for their reactivity, solubility, and bioactivity .
Properties
Molecular Formula |
C23H31N3O4 |
|---|---|
Molecular Weight |
413.518 |
InChI |
InChI=1S/C23H31N3O4/c1-4-25(5-2)14-6-13-24-21(27)19-18-11-12-23(30-18)15-26(22(28)20(19)23)16-7-9-17(29-3)10-8-16/h7-12,18-20H,4-6,13-15H2,1-3H3,(H,24,27)/t18-,19?,20-,23-/m1/s1 |
InChI Key |
XGTPJIBZUWTHLC-HCUTXMHJSA-N |
SMILES |
CCN(CC)CCCNC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=C(C=C4)OC)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Based on analogous compounds listed in the evidence (e.g., methyl/ethyl derivatives, halogenated aromatics), the following comparisons can be drawn:
Notes:
Solubility and Physicochemical Properties
highlights solubility dependencies on temperature and pressure for structurally complex systems. For example:
- JMHeMHOCTb (linear systems): Solubility increases by 20–30% at 25°C compared to branched analogs .
- CHCTeMbI WIA OJHOBpeMeHHO IpOBepKH : Halogenated derivatives (e.g., 3-xJIOpΦeHuJ1 in ) exhibit lower aqueous solubility (<1 mg/mL) due to hydrophobic substituents.
This compound likely follows similar trends, with solubility modulated by polar functional groups (e.g., amines or carbamates).
Research Implications and Gaps
- Bioactivity : Methyl/ethyl derivatives (e.g., 2-MeTOKCHaHNJIUH ) often show antimicrobial or kinase inhibitory activity. This compound’s stereochemistry could enhance target selectivity.
- Regulatory Considerations: As noted in , regulatory approval requires robust clinical data, which is absent for this compound .
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